molecular formula C17H21N3O6 B6348930 8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-35-1

8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348930
CAS No.: 1326809-35-1
M. Wt: 363.4 g/mol
InChI Key: RWEQCEGKOHYSOV-UHFFFAOYSA-N
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Description

8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor containing the necessary functional groups.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-nitrobenzoyl chloride and an appropriate catalyst.

    Ethylation: The ethyl group can be added through an alkylation reaction using ethyl halide and a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.

    Substitution: Sodium methoxide (NaOMe), methanol solvent.

Major Products

    Amino Derivative: Formed from the reduction of the nitro group.

    Alcohol Derivative: Formed from the reduction of the carboxylic acid group.

    Substituted Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, potentially leading to inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • 8-(tert-Butyl)-4-(3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Uniqueness

8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is unique due to its specific ethyl substitution and the presence of both nitrogen and oxygen atoms in the spirocyclic core

Biological Activity

8-Ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound belonging to the class of diazaspiro compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C18H22N4O4, with a molecular weight of approximately 354.39 g/mol. The compound features a spiro structure that contributes to its unique biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in key physiological processes. The nitrobenzoyl moiety may enhance the compound's reactivity and affinity for certain biological targets.

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways. For instance, compounds in the diazaspiro family have been shown to affect acetylcholinesterase activity, which is crucial for neurotransmission.

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

Antimicrobial Activity

In vitro assays have demonstrated that similar diazaspiro compounds possess antimicrobial properties. While specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit similar effects against various bacterial strains.

Anticancer Potential

Some diazaspiro derivatives have shown promise in anticancer studies by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural characteristics of this compound may contribute to its potential as an anticancer agent.

Case Studies and Research Findings

A review of available literature reveals several case studies involving compounds within the diazaspiro class:

StudyCompoundFindings
Study 18-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane)Demonstrated inhibition of l-cystine crystallization in cystinuria models, indicating potential therapeutic applications for kidney stone prevention .
Study 2Various diazaspiro derivativesShowed significant inhibition of acetylcholinesterase activity, suggesting potential use in treating neurodegenerative diseases .

Properties

IUPAC Name

8-ethyl-4-(3-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-2-18-8-6-17(7-9-18)19(14(11-26-17)16(22)23)15(21)12-4-3-5-13(10-12)20(24)25/h3-5,10,14H,2,6-9,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEQCEGKOHYSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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